2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate

Medicinal chemistry Fragment-based drug design Chemical biology

2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate (CAS 1483729-97-0) is a fluorinated N-methylcarbamate bearing a 2,2,2-trifluoroethoxy carbonyl and a 2-(4-fluorophenoxy)ethyl substituent on the carbamate nitrogen. It has the molecular formula C12H13F4NO3, a molecular weight of 295.23 g/mol, and is typically supplied at ≥95% purity as a research chemical.

Molecular Formula C12H13F4NO3
Molecular Weight 295.23 g/mol
CAS No. 1483729-97-0
Cat. No. B1375255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
CAS1483729-97-0
Molecular FormulaC12H13F4NO3
Molecular Weight295.23 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)F)C(=O)OCC(F)(F)F
InChIInChI=1S/C12H13F4NO3/c1-17(11(18)20-8-12(14,15)16)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3
InChIKeyCCXKGZDIFGICEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate (CAS 1483729-97-0): Procurement-Ready Physicochemical Profile


2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate (CAS 1483729-97-0) is a fluorinated N-methylcarbamate bearing a 2,2,2-trifluoroethoxy carbonyl and a 2-(4-fluorophenoxy)ethyl substituent on the carbamate nitrogen. It has the molecular formula C12H13F4NO3, a molecular weight of 295.23 g/mol, and is typically supplied at ≥95% purity as a research chemical [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 38.77 Ų and a LogP of 2.84 . The compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

1 Fluorinated N-methylcarbamate scaffold for medicinal chemistry and chemical biology
2 Trifluoroethyl ester moiety supports metabolic stability research and SAR studies
3 Fragment-like property space with reported LogP ~2.8 and TPSA below 40 Ų

Why 2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate Cannot Be Interchanged with Closest Analogs


Replacement of the 2,2,2-trifluoroethyl ester moiety with an ethyl ester (CAS 1378315-80-0) or other alkyl groups is not isofunctional. The trifluoroethyl group significantly reduces the basicity of the carbamate nitrogen (class-level pKa shift from ~10.5 to ~9.2) [1], increases lipophilicity (LogP 2.84 vs. a predicted ~1.6 for the ethyl analog) , and enhances metabolic stability toward esterases. These differences directly alter target engagement kinetics, cellular permeability, and in vivo half-life, making casual substitution in a biological assay or structure-activity relationship (SAR) study invalid without quantitative re-qualification of the replacement's potency, selectivity, and ADME profile.

Target Compound 2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate — trifluoroethyl ester with class-level reduced carbamate nitrogen basicity and reported higher lipophilicity
Ethyl Analog (CAS 1378315-80-0) Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate — ethyl ester with distinct physicochemical profile that may shift target engagement and cellular permeability
Trifluoroethyl and ethyl ester analogs may not transfer directly in biological assays or SAR studies without quantitative re-qualification of potency, selectivity, and ADME profile.

Head-to-Head Quantitative Evidence: 2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate vs. Ethyl Analog


Molecular Weight and Formula Differentiation: 295.23 g/mol vs. 241.26 g/mol

The target compound (C12H13F4NO3) has a molecular weight of 295.23 g/mol, compared to 241.26 g/mol for the direct ethyl ester analog, ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate (C12H16FNO3) . The difference of 53.97 g/mol corresponds to the replacement of three hydrogen atoms by three fluorine atoms. This increase in molecular weight, combined with the altered electronic surface, impacts passive permeability and solubility, which are critical for achieving consistent intra- and inter-assay exposure levels in cellular and biochemical experiments.

Molecular Weight
Head-to-head
295.23 g/mol (C₁₂H₁₃F₄NO₃) vs. ethyl analog 241.26 g/mol (C₁₂H₁₆FNO₃) — Δ +53.97 g/mol (22.4% higher)
Confirms distinct chemical entity; eliminates supplier-substitution errors in SAR studies.
Vendor-certified analytical data; review COA for lot-specific confirmation.
Medicinal chemistry Fragment-based drug design Chemical biology

Lipophilicity (LogP) Increase: 2.84 vs. Predicted ~1.6 for Ethyl Analog

The target compound's computed LogP is 2.8352, as reported by Leyan . In contrast, the ethyl analog (CAS 1378315-80-0) lacks a reported experimental LogP, but in silico prediction (e.g., using XLogP3) consistently yields a lower LogP of approximately 1.6 [1]. The +1.2 Log unit difference signifies that the trifluoroethyl ester is about 16x more lipophilic than its ethyl counterpart, which directly influences membrane permeation and plasma protein binding in biological assays.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.84 (computed) vs. ethyl analog predicted LogP ~1.6 — ΔLogP ≈ +1.2
Reported ~16-fold higher partition coefficient may influence membrane permeation and non-specific binding.
Computed values; experimental LogP not available for direct analog.
Physicochemical profiling Permeability ADME

Carbamate Nitrogen Basicity Shift: pKa ≈ 9.2 vs. ~10.5 for Ethyl Analogs

The electron-withdrawing trifluoroethyl group reduces the basicity of the carbamate nitrogen. Class-level comparative data indicate a pKa of approximately 9.2 for trifluoroethyl carbamates, compared to ~10.5 for the corresponding ethyl carbamates [1]. This 1.3 log unit decrease in basicity alters the protonation state at physiological pH, affecting hydrogen-bonding capacity and electrostatic interactions with target biomolecules. While this specific compound's pKa has not been directly measured in a primary publication, the class trend is consistent across published N-trifluoroethyl carbamates.

Carbamate N Basicity
Class-level inference
Estimated pKa ~9.2 (trifluoroethyl class) vs. ~10.5 (ethyl class) — ΔpKa ≈ -1.3
Reduced basicity may shift protonation state at physiological pH; context-dependent.
Class-level trend; direct pKa measurement not reported for this CAS.
Electronic effects Enzyme inhibition Structure-activity relationship

Topological Polar Surface Area (TPSA): 38.77 Ų vs. 38.30 Ų for Simplified Trifluoroethyl Carbamate

The target compound exhibits a TPSA of 38.77 Ų , which is slightly higher than the TPSA of 38.30 Ų for the simpler 2,2,2-trifluoroethyl N-methylcarbamate (CAS 878218-01-0) [1]. The additional 0.47 Ų arises from the para-fluorophenoxyethyl substituent, introducing an additional ether oxygen and an aromatic ring. This marginal TPSA increase combined with the higher LogP keeps the compound well within the drug-like chemical space (TPSA < 60 Ų, LogP < 5), but the specific substitution pattern offers unique opportunities for probing halogen-bonding and π-stacking interactions that the simpler trifluoroethyl N-methylcarbamate lacks.

TPSA
Head-to-head
38.77 Ų vs. simpler trifluoroethyl N-methylcarbamate (38.30 Ų) — ΔTPSA +0.47 Ų
Para-fluorophenoxyethyl substituent adds marginal polar surface area while retaining drug-like TPSA.
Computed TPSA from vendor databases; supports fragment-library design.
Drug-likeness Fragment-based screening Permeability

Hazard Profile: Target Compound Lacks H300-series Acute Toxicity Warnings Present on Ethyl Analog

The safety data sheet for the target compound, as listed by American Elements, does not display the acute oral toxicity and irritation hazard statements (H302, H315, H319, H335) that are explicitly assigned to the ethyl analog (CAS 1378315-80-0) [1]. While absence of a hazard statement does not guarantee safety and a formal SDS must be requested, the disclosed hazard classifications indicate a potentially improved initial handling profile for the trifluoroethyl derivative, which is a relevant practical consideration for procurement and routine laboratory use.

Hazard Classification
Head-to-head
Target: No H300-series statements on vendor SDS summary. Ethyl analog: H302, H315, H319, H335 assigned.
Reported handling profile may differ; requires formal SDS review before procurement.
Vendor SDS summaries only; absence of hazard statement does not guarantee safety.
Safety assessment Handling requirements Laboratory procurement

High-Confidence Application Scenarios for 2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate Based on Quantitative Differentiation


Fragment-Based Lead Discovery Requiring Enhanced Lipophilic Halogen-Bond Probe

With a LogP of 2.84 and TPSA of 38.77 Ų, the compound occupies a favorable space for fragment-based screening as a lipophilic, fluorine-rich fragment . Its para-fluorophenoxy moiety serves as a potential halogen-bond acceptor or π-stacking element, while the trifluoroethyl group provides metabolic stability advantages over ethyl analogs. This scaffold is suitable for libraries targeting proteins with hydrophobic subpockets where halogen-bonding interactions are sought, complementing lower-LogP fragments in diversity sets.

Medicinal Chemistry SAR Studies Comparing Trifluoroethyl vs. Ethyl Ester Pharmacokinetics

The direct structural comparison to the ethyl analog (ΔMW +54 g/mol, ΔLogP +1.2, pKa shift) makes this compound an essential control for SAR studies that aim to decouple esterase liability from target potency . By comparing matched molecular pairs, researchers can quantify the contribution of the trifluoroethyl group to cellular potency and in vivo clearance, enabling the rational selection of the optimal ester prodrug or bioisostere in a lead optimization program.

Handling-Safe Building Block for High-Throughput Chemistry Platforms

The absence of H302/H315/H319/H335 hazard statements on the available SDS summary, in contrast to the ethyl analog's multiple acute toxicity warnings, suggests that the target compound may be handled with fewer restrictive safety precautions [1]. This makes it a pragmatic choice for automated liquid-handling systems and high-throughput parallel synthesis workflows where minimizing hazardous waste streams and personal protective equipment complexity is operationally valuable.

Chemical Probe for Elucidating Carbamate Nitrogen-Protein Interactions

The class-level reduction in carbamate nitrogen basicity (estimated pKa ~9.2 vs. ~10.5 for ethyl analogs) implies that the target compound is predominantly neutral at physiological pH [2]. This property is crucial for designing chemical probes intended to engage non-polar protein pockets, where avoiding a charged ammonium species can significantly improve binding affinity and selectivity. Researchers investigating the role of carbamate nitrogen protonation in enzyme inhibition can use this compound as a model to isolate electronic from steric effects.

Application
Selection Property
Validation Focus
Fragment-based lead discovery with halogen-bond probes
Fluorinated scaffold property space
LogP/TPSA confirmation for fragment-library compatibility
Ester substituent matched-pair SAR studies
Trifluoroethyl vs. ethyl physicochemical differentiation
Potency and ADME re-qualification across matched pairs
Automated synthesis and high-throughput chemistry
Reported handling profile context
SDS review and waste-stream compatibility assessment
Carbamate nitrogen-protein interaction studies
Class-level basicity reduction context
Protonation-state review at assay pH
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